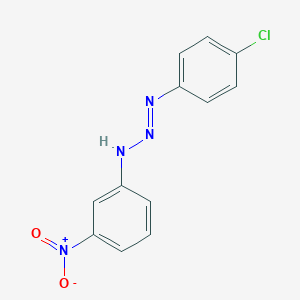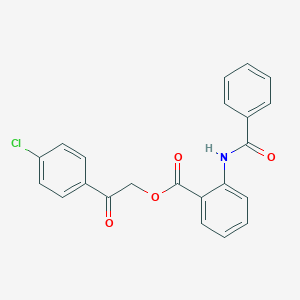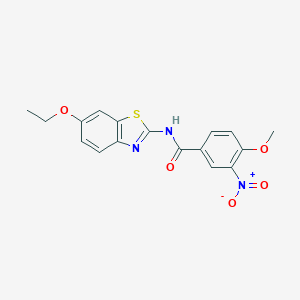![molecular formula C22H13Cl2N3O4 B420536 N-[3-chloro-4-(5-chloroquinolin-8-yl)oxyphenyl]-4-nitrobenzamide CAS No. 312742-68-0](/img/structure/B420536.png)
N-[3-chloro-4-(5-chloroquinolin-8-yl)oxyphenyl]-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-chloro-4-(5-chloroquinolin-8-yl)oxyphenyl]-4-nitrobenzamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(5-chloroquinolin-8-yl)oxyphenyl]-4-nitrobenzamide typically involves multiple steps, including the formation of the quinoline core, chlorination, and subsequent coupling reactions. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Chlorination: The quinoline core is then chlorinated using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chloro groups at the desired positions.
Coupling Reaction: The chlorinated quinoline derivative is then coupled with 3-chloro-4-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(5-chloroquinolin-8-yl)oxyphenyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline N-oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride (SnCl2) or hydrogenation over palladium on carbon (Pd/C) to form the corresponding amine.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Tin(II) chloride (SnCl2), palladium on carbon (Pd/C)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Corresponding amine derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
N-[3-chloro-4-(5-chloroquinolin-8-yl)oxyphenyl]-4-nitrobenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets.
Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and is used in various chemical reactions to explore new synthetic methodologies.
Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(5-chloroquinolin-8-yl)oxyphenyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes. For example, it may inhibit DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell division. Additionally, the compound’s nitro group can undergo bioreduction to form reactive intermediates that can cause DNA damage and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core structure.
Quinoline N-oxides: Compounds with an oxidized quinoline core that exhibit different biological activities.
Ciprofloxacin: An antibiotic with a quinoline core that targets bacterial DNA gyrase.
Uniqueness
N-[3-chloro-4-(5-chloroquinolin-8-yl)oxyphenyl]-4-nitrobenzamide is unique due to its specific substitution pattern and the presence of both chloro and nitro groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications. The combination of the quinoline core with the nitrobenzamide moiety enhances its ability to interact with various biological targets, making it a promising candidate for further research and development.
Properties
CAS No. |
312742-68-0 |
|---|---|
Molecular Formula |
C22H13Cl2N3O4 |
Molecular Weight |
454.3g/mol |
IUPAC Name |
N-[3-chloro-4-(5-chloroquinolin-8-yl)oxyphenyl]-4-nitrobenzamide |
InChI |
InChI=1S/C22H13Cl2N3O4/c23-17-8-10-20(21-16(17)2-1-11-25-21)31-19-9-5-14(12-18(19)24)26-22(28)13-3-6-15(7-4-13)27(29)30/h1-12H,(H,26,28) |
InChI Key |
PMZHIWHZZZSBNI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl)Cl |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B420453.png)

![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methylbenzamide](/img/structure/B420458.png)
![2-[2-(3-bromo-4-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B420459.png)


![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-methylbenzamide](/img/structure/B420466.png)
![Methyl 4-[({[2,2,2-trichloro-1-(1-naphthoylamino)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B420467.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B420470.png)
![5-(4-{(E)-[4-(diethylamino)phenyl]diazenyl}-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid](/img/structure/B420471.png)
![1-[2-chloro-6-(trifluoromethyl)phenyl]-5-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)vinyl]-4,5-dihydro-1H-pyrazole](/img/structure/B420473.png)
![3-[4-(octyloxy)benzylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B420474.png)

